2-(2,2-Diethoxyethyl)-1,3-propanediol
Overview
Description
2-(2,2-Diethoxyethyl)-1,3-propanediol is an organic compound with the molecular formula C8H18O4. It is a diol, meaning it contains two hydroxyl (-OH) groups, and it also features an ethoxyethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Scientific Research Applications
2-(2,2-Diethoxyethyl)-1,3-propanediol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in the study of biochemical pathways and as a reagent in enzymatic reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diethoxyethyl)-1,3-propanediol typically involves the reaction of 2,2-diethoxyethanol with 1,3-dihydroxypropane under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diethoxyethyl)-1,3-propanediol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: The major products are aldehydes or ketones, depending on the reaction conditions.
Reduction: The major products are primary or secondary alcohols.
Substitution: The products vary based on the substituents introduced during the reaction.
Mechanism of Action
The mechanism of action of 2-(2,2-Diethoxyethyl)-1,3-propanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ethoxyethyl group can undergo hydrolysis, releasing ethanol and forming reactive intermediates that participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Diethoxyethanol: Similar in structure but lacks the additional hydroxyl group.
1,3-Propanediol: Lacks the ethoxyethyl group but has similar diol functionality.
Ethylene Glycol: A simpler diol with two hydroxyl groups but no ethoxyethyl group.
Uniqueness
2-(2,2-Diethoxyethyl)-1,3-propanediol is unique due to the presence of both diol and ethoxyethyl functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-(2,2-diethoxyethyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-3-12-9(13-4-2)5-8(6-10)7-11/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZYWLNVGYRMDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CO)CO)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480168 | |
Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55387-85-4 | |
Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate a valuable compound in organic synthesis?
A1: (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate exhibits chirality, a property where a molecule is not superimposable on its mirror image. This characteristic is crucial in organic synthesis, especially for synthesizing bioactive molecules like pharmaceuticals, where the specific spatial arrangement of atoms dictates biological activity. This compound, accessible through lipase-catalyzed transesterification with high optical and chemical yields [, ], acts as a versatile chiral building block for creating other chiral molecules.
Q2: What specific applications of (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate are highlighted in the research?
A2: The research demonstrates the successful utilization of (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate in the synthesis of two key compound classes [, ]:
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